D-Cl-amidine

PAD1 selective inhibitor Isozyme selectivity Chemical probe

D-Cl-amidine (hydrochloride) is a D-amino acid-based irreversible PAD inhibitor with ~10-fold selectivity for PAD1 over PAD4—a critical advance over pan-PAD inhibitor L-Cl-amidine. This stereoisomer enables clean target validation by decoupling PAD1-specific activity from PAD3/PAD4 inhibition. Validated in TNBC (MDA-MB-231) and inflammatory disease models with improved pharmacokinetics. Serum exposure confirmed at ~21 nM (2 h) and ~10 nM (4 h) post-IV at 2.5 mg/kg. Choose D-Cl-amidine when isozyme selectivity is non-negotiable.

Molecular Formula C14H19ClN4O2
Molecular Weight 310.78 g/mol
Cat. No. B12426167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Cl-amidine
Molecular FormulaC14H19ClN4O2
Molecular Weight310.78 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N
InChIInChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m1/s1
InChIKeyBPWATVWOHQZVRP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D‑Cl‑amidine: A Selective PAD1 Chemical Probe for Targeted Therapeutic Discovery


D‑Cl‑amidine (hydrochloride) is a D‑amino acid‑based haloacetamidine derivative and a potent, irreversible inhibitor of protein arginine deiminases (PADs), specifically engineered as a highly selective PAD1 inhibitor [1]. It is a stereoisomer of the first‑generation pan‑PAD inhibitor Cl‑amidine (L‑Cl‑amidine), designed to address the need for isozyme‑selective chemical probes to dissect PAD1‑specific roles in inflammation, oncology, and immunology [2].

Why PAD Inhibitors Cannot Be Interchanged: Critical Selectivity Gaps with D‑Cl‑amidine Analogs


Substituting D‑Cl‑amidine with its stereoisomer L‑Cl‑amidine or other pan‑PAD inhibitors fundamentally alters the selectivity profile of a study, compromising the ability to attribute biological effects specifically to PAD1 inhibition. L‑Cl‑amidine is a pan‑PAD inhibitor that potently blocks PAD1, PAD3, and PAD4 with limited isozyme discrimination [1]. This promiscuity introduces confounding variables in disease models where multiple PAD isozymes are implicated. D‑Cl‑amidine was rationally designed to overcome this limitation, providing a selective tool to decouple PAD1 activity from other PADs, which is essential for validating PAD1 as a target and avoiding off‑target isozyme engagement [2].

D‑Cl‑amidine Quantitative Differentiation: A Head‑to‑Head Evidence Comparison for Informed Procurement


Enhanced PAD1 Isozyme Selectivity vs. L‑Cl‑amidine (Pan‑PAD Inhibitor)

D‑Cl‑amidine exhibits significantly improved selectivity for PAD1 over PAD4 compared to its L‑stereoisomer, L‑Cl‑amidine. This differential selectivity is a direct consequence of the D‑amino acid backbone, which alters the inhibitor's interaction with the PAD isozyme active sites [1].

PAD1 selective inhibitor Isozyme selectivity Chemical probe

Improved Pharmacokinetic (PK) Properties Over L‑Cl‑amidine in Mice

Incorporation of a D‑amino acid backbone enhances the in vivo stability and pharmacokinetic (PK) profile of D‑Cl‑amidine relative to L‑Cl‑amidine, a finding that supports its use in chronic animal models requiring sustained target engagement [1].

Pharmacokinetics In vivo stability D-amino acid

Sustained In Vivo Serum Exposure After Intravenous and Intraperitoneal Dosing

D‑Cl‑amidine demonstrates measurable and sustained serum concentrations following both intravenous (IV) and intraperitoneal (IP) administration in mice, confirming its utility for in vivo pharmacological studies .

Serum concentration In vivo exposure Dosing

Potent and Selective Reduction of Triple‑Negative Breast Cancer Cell Viability

D‑Cl‑amidine treatment reduces cell viability and increases apoptosis in MDA‑MB‑231 triple‑negative breast cancer cells, a PAD1‑expressing line. While its potency is comparable to L‑Cl‑amidine in this assay, its superior PAD1 selectivity suggests the cytotoxic effects are primarily driven by PAD1 inhibition [1].

PAD1 Triple-negative breast cancer Cell viability

Optimal Use Cases for D‑Cl‑amidine in Target Validation and Disease Modeling


Deciphering PAD1‑Specific Contributions in Inflammatory Disease Models

Researchers seeking to isolate the role of PAD1 in complex inflammatory pathologies such as rheumatoid arthritis or inflammatory bowel disease should prioritize D‑Cl‑amidine. Unlike pan‑PAD inhibitors like L‑Cl‑amidine, D‑Cl‑amidine's ~10‑fold selectivity for PAD1 over PAD4 minimizes the confounding effects of inhibiting other PAD isozymes, leading to more definitive conclusions about PAD1's unique contribution to disease progression [1].

Validating PAD1 as an Oncogenic Target in Breast Cancer Research

In studies investigating the role of PAD1 in triple‑negative breast cancer (e.g., using MDA‑MB‑231 models), D‑Cl‑amidine provides a selective tool to confirm that observed anti‑proliferative or pro‑apoptotic effects are directly attributable to PAD1 inhibition. Its comparable cellular efficacy to L‑Cl‑amidine, combined with its isozyme selectivity, allows for cleaner target validation without the noise of pan‑PAD activity [1].

Chronic In Vivo Pharmacodynamic Studies Requiring Sustained PAD1 Inhibition

For longitudinal studies in mice where sustained PAD1 inhibition is critical, D‑Cl‑amidine offers a practical advantage due to its moderately improved pharmacokinetic properties relative to L‑Cl‑amidine [1]. This improvement, coupled with demonstrated serum exposure at 2 and 4 hours post‑dose (e.g., ~21 nM and ~10 nM at 2.5 mg/kg IV, respectively) , supports less frequent dosing regimens, thereby reducing animal stress and experimental costs.

Chemical Probe Development and MedChem Optimization of Selective PAD Inhibitors

D‑Cl‑amidine serves as a foundational scaffold for medicinal chemistry campaigns aimed at developing next‑generation, highly selective PAD1 inhibitors. The successful demonstration that a D‑amino acid substitution enhances both PAD1 selectivity and in vivo stability provides a validated starting point for further structural optimization to improve potency and drug‑like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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